molecular formula C9H7ClFN B2604635 2-Chloro-4-fluoro-5-methylphenylacetonitrile CAS No. 1000513-29-0

2-Chloro-4-fluoro-5-methylphenylacetonitrile

Cat. No.: B2604635
CAS No.: 1000513-29-0
M. Wt: 183.61
InChI Key: RANJXMJWKZHZLE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-5-methylphenylacetonitrile typically involves the reaction of 2-Chloro-4-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Chloro-4-fluoro-5-methylphenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-fluoro-5-methylphenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methylphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-fluoro-5-methylphenylacetonitrile include:

  • 2-Chloro-4-fluorobenzyl cyanide
  • 2-Chloro-5-methylbenzyl cyanide
  • 4-Fluoro-5-methylbenzyl cyanide

Compared to these compounds, this compound offers unique reactivity due to the presence of both chlorine and fluorine atoms, which can influence its chemical behavior and applications .

Properties

IUPAC Name

2-(2-chloro-4-fluoro-5-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-6-4-7(2-3-12)8(10)5-9(6)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANJXMJWKZHZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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